4-(((3-MERCAPTO-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)-1,2-BENZENEDIOL
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Overview
Description
4-(((3-MERCAPTO-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)-1,2-BENZENEDIOL is a complex organic compound with the molecular formula C15H12N4O2S. This compound is part of the triazole family, known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3-MERCAPTO-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)-1,2-BENZENEDIOL typically involves the reaction of 3-mercapto-5-phenyl-1,2,4-triazole with 4-formylcatechol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the formation of the imine bond .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(((3-MERCAPTO-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)-1,2-BENZENEDIOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound into thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiols .
Scientific Research Applications
4-(((3-MERCAPTO-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)-1,2-BENZENEDIOL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-(((3-MERCAPTO-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)-1,2-BENZENEDIOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds or coordination with metal ions, affecting the biological pathways in which these targets are involved .
Comparison with Similar Compounds
Similar Compounds
- 3-(((3-MERCAPTO-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL
- 4-(((3-MERCAPTO-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL
Uniqueness
4-(((3-MERCAPTO-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)-1,2-BENZENEDIOL is unique due to its specific substitution pattern on the triazole ring and the presence of both mercapto and benzenediol groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c20-12-7-6-10(8-13(12)21)9-16-19-14(17-18-15(19)22)11-4-2-1-3-5-11/h1-9,20-21H,(H,18,22)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOFSOYFIWZFQU-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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